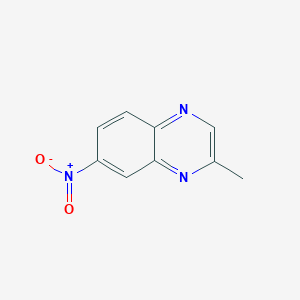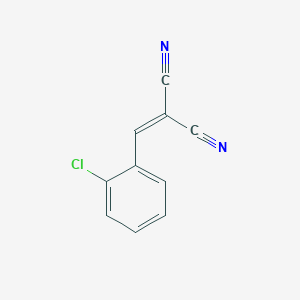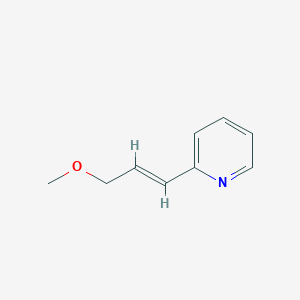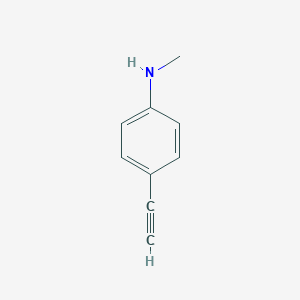
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
概要
説明
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a complex phospholipid molecule It consists of a glycerol backbone with three distinct groups attached: an oleoyl group at the first position, a 9,10-dibromostearoyl group at the second position, and a phosphocholine group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine typically involves multiple steps:
Synthesis of 9,10-dibromostearic acid: This can be achieved by brominating stearic acid using bromine in the presence of a catalyst such as iron or ultraviolet light.
Formation of 9,10-dibromostearoyl chloride: The 9,10-dibromostearic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Acylation of glycerol: The 9,10-dibromostearoyl chloride is reacted with glycerol to form 1-(9,10-dibromostearoyl)-sn-glycerol.
Introduction of the oleoyl group: Oleoyl chloride is then introduced to the first position of the glycerol backbone.
Phosphorylation: Finally, the compound is phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The dibromo groups can be reduced to form the corresponding stearoyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines (RNH2) can be employed.
Major Products
Oxidation: Epoxides or hydroxylated oleoyl derivatives.
Reduction: Stearoyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function, particularly in the context of lipid rafts.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form liposomes.
Industry: Utilized in the formulation of specialized surfactants and emulsifiers.
作用機序
The compound exerts its effects primarily through its interaction with biological membranes. The oleoyl and dibromostearoyl groups insert into the lipid bilayer, affecting membrane fluidity and permeability. The phosphocholine headgroup interacts with membrane proteins and other phospholipids, influencing signaling pathways and membrane dynamics.
類似化合物との比較
Similar Compounds
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine: Lacks the bromine atoms, resulting in different chemical reactivity and biological properties.
1-Palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine: Contains a palmitoyl group instead of an oleoyl group, affecting its physical properties and interactions with other molecules.
Uniqueness
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and potential for targeted modifications. This makes it a valuable tool in both research and industrial applications.
特性
IUPAC Name |
[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGVUJNTJSDJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86Br2NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923281 | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120246-71-1 | |
| Record name | 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)






